molecular formula C10H14ClN3O2 B2478739 tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate CAS No. 1823551-51-4

tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate

Cat. No.: B2478739
CAS No.: 1823551-51-4
M. Wt: 243.69
InChI Key: PEOQYUBYJFKOAB-UHFFFAOYSA-N
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Description

tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C10H14ClN3O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is characterized by the presence of a tert-butyl carbamate group attached to a chloropyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate typically involves the reaction of 3-chloropyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazine ring attacks the carbonyl carbon of the tert-butyl chloroformate, resulting in the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chloropyrazine moiety, potentially converting the chlorine atom to a hydrogen atom or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products:

    Oxidation: Oxidized pyrazine derivatives.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The presence of the carbamate group allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrazine ring can also participate in π-π interactions with aromatic residues, enhancing its binding affinity.

Comparison with Similar Compounds

  • tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate
  • tert-Butyl ((6-chloropyrazin-2-yl)methyl)carbamate
  • tert-Butyl ((3-chloropyridin-2-yl)methyl)carbamate

Comparison: tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate is unique due to the position of the chlorine atom on the pyrazine ring. This positional difference can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

tert-butyl N-[(3-chloropyrazin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-6-7-8(11)13-5-4-12-7/h4-5H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOQYUBYJFKOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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